molecular formula C24H20FN7O B2924649 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide CAS No. 1007061-69-9

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

Cat. No. B2924649
CAS RN: 1007061-69-9
M. Wt: 441.47
InChI Key: RRRHPZOYCCOWEH-UHFFFAOYSA-N
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Description

The compound “N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry . This core is linked to a 4-fluorophenyl group and a 3,4-dimethylbenzamide group . The compound is related to a class of molecules that have been studied as potential CDK2 inhibitors, which are of interest in cancer treatment .

Scientific Research Applications

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research highlighted the significance of these compounds in neuroinflammation imaging through positron emission tomography (PET), providing a new avenue for early detection and monitoring of neuroinflammatory conditions (Damont et al., 2015).

Peripheral Benzodiazepine Receptor (PBR) Study

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinct from central benzodiazepine receptors (CBRs). These compounds, through their radiolabeled forms, have been utilized in studies to evaluate PBR expression in neurodegenerative disorders, offering insights into the biological mechanisms underlying these conditions (Fookes et al., 2008).

Cognitive Impairment and Neurodegenerative Disease Treatment

Pyrazolo[3,4-d]pyrimidinones have been explored for their role as phosphodiesterase 1 (PDE1) inhibitors, showing promise in the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This research represents a pivotal step towards developing new therapeutic agents for cognitive and neurodegenerative diseases (Li et al., 2016).

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This work contributes to the ongoing search for effective treatments against tuberculosis, showcasing the therapeutic potential of these compounds (Sutherland et al., 2022).

Tumor Imaging

Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed and labeled with fluorine-18 for potential PET imaging agents for tumor detection. This research opens new pathways for diagnosing and monitoring various cancers, offering a non-invasive method to track tumor growth and response to treatment (Xu et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the interest in this class of compounds for cancer treatment . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-4-5-17(10-15(14)2)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-8-6-18(25)7-9-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRHPZOYCCOWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

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